3-[(3-Bromophenyl)methyl]azetidine hydrochloride
Description
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H |
InChI Key |
LCYTXGHIKYBGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(3-Bromophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-Bromophenyl)methyl]azetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., 3-((4-fluorophenoxy)methyl)azetidine HCl). This may enhance membrane permeability but reduce aqueous solubility .
- Functional Groups : KHG26792’s naphthalene and propoxy groups contribute to its neuroprotective effects, unlike the bromophenyl group in the target compound, which lacks reported biological data .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(trifluoromethyl)azetidine HCl improves metabolic stability, a feature absent in the bromophenyl analog .
Pharmacological and Functional Insights
Neuroprotective Azetidines
- KHG26792 : Demonstrated efficacy in mitigating brain ischemia/reperfusion injury by inhibiting apoptosis, oxidative stress, and NLRP3 inflammasome activation in microglial cells. It also attenuates MPP⁺-induced cytotoxicity in neuronal cells .
- 3-(3-Bromophenyl)azetidine HCl: No direct neuroprotective data are available, but its brominated aromatic structure may interact with aryl hydrocarbon receptors or neurotransmitter transporters, warranting further study .
Biological Activity
3-[(3-Bromophenyl)methyl]azetidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of an azetidine ring and a bromophenyl substituent, this compound exhibits properties that may be beneficial in drug development, particularly as an inhibitor or modulator of specific biological targets.
- Molecular Formula : C10H12BrN·HCl
- Molecular Weight : 262.58 g/mol
- Solubility : The hydrochloride form enhances water solubility, making it suitable for biological applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism suggests its utility in targeting specific pathways involved in disease processes.
Biological Activity Overview
Research indicates that compounds with similar structures often demonstrate varied interactions based on their functional groups and stereochemistry. Interaction studies focusing on binding affinity and specificity are crucial for understanding the therapeutic potential of this compound.
Notable Biological Activities:
- Antimicrobial Activity : Compounds structurally related to azetidines have shown significant antibacterial properties, particularly against strains such as Mycobacterium tuberculosis (Mtb) .
- Enzyme Inhibition : The ability to inhibit specific enzymes through covalent modification is a promising avenue for drug development .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[(4-Bromophenyl)methyl]azetidine hydrochloride | C10H12BrN·HCl | Bromine at para position; different activity profile |
| 3-(Phenyl)methylazetidine hydrochloride | C10H13N·HCl | Lacks halogen; potentially different reactivity |
| 3-(Chlorophenyl)methylazetidine hydrochloride | C10H12ClN·HCl | Chlorine substitution; may exhibit different pharmacological properties |
The specific bromine substitution pattern in this compound may enhance its biological activity compared to other similar compounds, potentially leading to distinct pharmacological profiles valuable in drug development .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of azetidine derivatives, highlighting their biological activities:
- Antibacterial Studies : A series of spirocyclic azetidines were synthesized, showing high antibacterial activity against Mtb. Some compounds had lower minimum inhibitory concentrations (MICs) than the standard antibiotic isoniazid .
- Enzyme Inhibition Assays : Investigations into the inhibition of type III secretion systems (T3SS) by azetidine derivatives demonstrated significant potential for targeting virulence factors in Gram-negative pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
